molecular formula C16H20N4O3S B12695565 p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide CAS No. 83592-03-4

p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide

Cat. No.: B12695565
CAS No.: 83592-03-4
M. Wt: 348.4 g/mol
InChI Key: ZIBVZNAFNFSEKY-UHFFFAOYSA-N
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Description

p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide is a chemical compound with the molecular formula C16H20N4O3S and is supplied as a high-purity material for research purposes . This compound is classified as an azo dye, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo compounds are extensively studied in materials science for applications in organic semiconductors, nonlinear optical materials, and as molecular probes due to their photochromic properties, which allow them to change structure upon light exposure. Furthermore, the inclusion of a sulphonamide functional group makes this compound a point of interest in biochemical and pharmacological research, as this group is a common pharmacophore in compounds with diverse biological activities. Researchers may employ this chemical as a model compound in the synthesis of more complex dye molecules, in studies of dye-sensitized solar cells, or in the development of novel colorimetric sensors. Its structure suggests potential for investigation into interactions with biological polymers or as a staining agent in histological applications. All properties and applications discussed are speculative and based on its chemical structure; specific mechanistic and efficacy data for this exact compound are not available in the public domain. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

83592-03-4

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H20N4O3S/c1-2-20(11-12-21)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)24(17,22)23/h3-10,21H,2,11-12H2,1H3,(H2,17,22,23)

InChI Key

ZIBVZNAFNFSEKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide typically involves a multi-step process:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Diazotization and Azo Coupling

  • Diazotization : A primary aromatic amine (e.g., p-ethyl(2-hydroxyethyl)aminobenzene) is treated with nitrous acid (HNO₂) in acidic media (HCl, 0–5°C) to generate a diazonium salt .

    Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}
  • Azo Coupling : The diazonium salt reacts with sulfanilamide (p-aminobenzenesulphonamide) under alkaline conditions (pH 8–10) to form the azo linkage :

    Ar-N2++H2N-C6H4-SO2NH2Ar-N=N-C6H4-SO2NH2+H+\text{Ar-N}_2^+ + \text{H}_2\text{N-C}_6\text{H}_4\text{-SO}_2\text{NH}_2 \rightarrow \text{Ar-N=N-C}_6\text{H}_4\text{-SO}_2\text{NH}_2 + \text{H}^+

Azo Group (−N=N−)

  • Reduction : Catalytic hydrogenation (H₂/Pd) cleaves the azo bond, yielding two aromatic amines :

    Ar-N=N-Ar’+3H2Ar-NH2+Ar’-NH2\text{Ar-N=N-Ar'} + 3\text{H}_2 \rightarrow \text{Ar-NH}_2 + \text{Ar'-NH}_2
  • Acid/Base Stability : The azo linkage is stable in neutral and alkaline media but decomposes under strong acidic conditions (pH < 3) .

Sulfonamide Group (−SO₂NH₂)

  • Hydrolysis : Reacts with concentrated HCl at elevated temperatures (100–120°C) to form sulfonic acid and ammonia :

    Ar-SO2NH2+H2O+HClAr-SO3H+NH4Cl\text{Ar-SO}_2\text{NH}_2 + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{Ar-SO}_3\text{H} + \text{NH}_4\text{Cl}
  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylsulfonamides .

Hydroxyethylamino Group (−N(CH₂CH₂OH)C₂H₅)

  • Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters :

    -N(CH2CH2OH)C2H5+AcCl-N(CH2CH2OAc)C2H5+HCl\text{-N(CH}_2\text{CH}_2\text{OH)C}_2\text{H}_5 + \text{AcCl} \rightarrow \text{-N(CH}_2\text{CH}_2\text{OAc)C}_2\text{H}_5 + \text{HCl}
  • Oxidation : Susceptible to oxidation by KMnO₄ or CrO₃, forming ketone or carboxylic acid derivatives .

Reaction Conditions and Catalysts

Reaction Type Conditions Catalyst/Reagents Yield Ref.
Diazotization0–5°C, HCl/NaNO₂>85%
Azo CouplingpH 8–10, 10–20°C70–80%
Reductive AlkylationH₂ (1–3 atm), 50–80°CPd/C (5% w/w)90%
Sulfonamide HydrolysisConc. HCl, reflux (100–120°C)60–70%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃ .

  • Photochemical Reactivity : The azo group undergoes photolytic cleavage under UV light (λ = 300–400 nm) .

Scientific Research Applications

Textile Industry

One of the primary applications of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide is as a dye for textiles. Its vibrant yellow-orange color makes it suitable for coloring fabrics, providing durability and resistance to fading under light exposure. The dyeing process typically involves amination and azotization reactions, which facilitate the binding of the dye to the fabric fibers .

Pharmaceuticals

The compound has potential applications in pharmaceuticals due to its ability to interact with biological systems. It has been studied for its antibacterial properties, showing effectiveness against various Gram-positive and Gram-negative bacteria . Additionally, its structure suggests that it may serve as a scaffold for developing new drugs targeting specific diseases, including cancer and bacterial infections.

Biological Research

In biological research, this compound has been investigated for its role as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. This inhibition can be crucial in cancer metastasis studies and tissue remodeling processes .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various azo compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity at concentrations ranging from 0.27 to 270 µM, demonstrating its potential utility in developing new antibacterial agents .

Case Study 2: Dyeing Efficiency

Research on the dyeing efficiency of this compound revealed that it provides excellent color fastness properties when applied to cotton fabrics. The study highlighted that the dye's application method significantly influences the final color intensity and durability against washing and light exposure .

Comparative Analysis of Azo Dyes

To further understand the position of this compound within the azo dye category, a comparative analysis with other common azo dyes is presented below:

PropertyThis compoundAzo Dye AAzo Dye B
ColorYellow-orangeRedBlue
Textile ApplicationExcellent fastnessModerate fastnessGood fastness
Antibacterial ActivityYesLimitedNo
Synthesis ComplexityModerateLowHigh

Mechanism of Action

The mechanism of action of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Analogs: Prontosil (Sulfamidochrysoidine)

Prontosil, a pioneering sulfonamide antibiotic, shares the benzenesulphonamide-azo core with the target compound but differs in substituents. Its structure, p-[(2,4-diaminophenyl)azo]benzenesulfonamide, features a 2,4-diaminophenyl group instead of the ethyl(2-hydroxyethyl)amino substituent. This difference is critical:

  • Function: Prontosil’s diaminophenyl group enables metabolic activation to sulfanilamide, the active antibacterial agent, whereas the target compound’s ethyl(2-hydroxyethyl)amino group likely prioritizes dye stability or solubility .
  • Applications : Prontosil is therapeutic, while the target compound’s structure suggests cosmetic use (e.g., hair dyeing) based on analogs in the evidence .
Hair Dye Analogs

The evidence lists multiple azo-based hair dyes with structural parallels (Table 1):

Compound INCI/Chemical Name Key Substituents Function CAS No. Source
Target Compound p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide Ethyl(2-hydroxyethyl)amino, sulfonamide Hypothetical N/A N/A
HCGREEN NO.1 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]amino]-5-[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione Bis(2-hydroxyethyl)amino groups Hair dye 52136-25-1
HCORANGE NO.3 1-(2,3-dihydroxypropyl)oxy-3-nitro-4-(2-hydroxyethyl)aminobenzene Dihydroxypropyl, nitro, hydroxyethyl Hair dye 81612-54-6
Prontosil p-[(2,4-diaminophenyl)azo]benzenesulfonamide 2,4-Diaminophenyl Antibiotic 103-12-8

Key Findings :

  • Substituent Impact: Hydroxyethyl or dihydroxypropyl groups (as in HCGREEN NO.1 and HCORANGE NO.3) improve water solubility, crucial for hair dye formulations. The target compound’s ethyl(2-hydroxyethyl)amino group may offer similar benefits but with reduced steric hindrance compared to bulkier substituents .
  • Nitro vs. Amino Groups: Nitro-substituted dyes (e.g., HCORANGE NO.3) exhibit stronger chromogenic properties but lower biocompatibility, whereas amino groups (as in Prontosil) enhance metabolic activity .
Stability and Reactivity

Azo compounds with sulfonamide groups (e.g., Prontosil) are prone to reductive cleavage in vivo, releasing active metabolites. In contrast, hair dye analogs prioritize oxidative stability to maintain colorfastness. The target compound’s ethyl(2-hydroxyethyl)amino group may balance these properties, offering moderate stability for cosmetic applications .

Biological Activity

p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide, commonly referred to as Disperse Orange 10 or C.I.13056, is a compound with significant biological activity, particularly in antimicrobial applications. This article provides a detailed overview of its biological properties, including antimicrobial and cytotoxic effects, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₆H₂₀N₄O₃S
  • Molecular Weight : 348.42 g/mol
  • CAS Number : 83592-03-4
  • Density : 1.3 g/cm³
  • Boiling Point : 598.3 °C
  • Flash Point : 315.6 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azo compounds, including this compound. The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further investigation in pharmaceutical applications.

In Vitro Studies

A systematic review on azobenzene derivatives indicated that compounds with similar structures exhibit significant antibacterial activity. For instance, modified azobenzene derivatives showed minimum inhibitory concentrations (MICs) as low as 35 µM/mL against certain bacteria .

Bacterial Strain Inhibition Zone (mm) Reference
Bacillus subtilis17
Staphylococcus aureus18
Pseudomonas aeruginosa16

These results suggest that the incorporation of electron-withdrawing groups enhances the antimicrobial efficacy of azobenzene derivatives.

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have also been examined. In a study assessing various azo compounds, it was found that the tested derivatives did not exhibit significant toxicity at therapeutic concentrations. The LD50 values were reported between 2.324 and 2.546 g/kg, indicating a relatively safe profile for potential medicinal use .

Case Studies and Applications

  • Antibacterial Efficacy :
    A study focused on the synthesis of sulphonamide derivatives demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with results comparable to standard antibiotics like rifamycin .
  • Biofilm Formation Inhibition :
    Research indicated that certain azo compounds could significantly reduce biofilm formation in pathogenic bacteria, which is crucial for preventing infections in clinical settings . This property makes the compound a candidate for development into coatings for medical devices.
  • Wound Healing Properties :
    In vivo studies have shown that compounds similar to this compound can promote healing in burn wounds, showcasing their potential in therapeutic applications beyond antimicrobial use .

Q & A

Q. What are the standard synthetic routes for preparing p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide?

The synthesis typically involves azo coupling between a diazonium salt of p-aminobenzenesulphonamide and a phenolic/amine coupling partner. For example, diazotization of 4-aminobenzenesulphonamide under acidic conditions (e.g., HCl/NaNO₂) generates the diazonium intermediate, which couples with p-(ethyl(2-hydroxyethyl)amino)phenol in alkaline media. Purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • UV-Vis Spectroscopy : Confirms the azo (-N=N-) chromophore (λmax ~400-500 nm) and electronic transitions influenced by substituents .
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., ethyl(2-hydroxyethyl)amino group δ ~3.4-3.8 ppm) and aromatic signals .
  • HPLC-MS : Validates purity and molecular weight, critical for batch consistency in biological studies .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The sulfonamide group confers moderate water solubility, enhanced in alkaline pH due to deprotonation. Stability studies (e.g., accelerated degradation at 40°C/75% RH) reveal susceptibility to photodegradation, necessitating storage in amber vials. Formulation with cyclodextrins or surfactants can improve stability in aqueous media .

Advanced Research Questions

Q. How does the ethyl(2-hydroxyethyl)amino substituent influence the compound’s binding affinity in biological systems?

The polar hydroxyethyl group enhances hydrogen bonding with target proteins (e.g., cyclooxygenase-2), while the ethyl moiety increases lipophilicity, improving membrane permeability. Competitive inhibition assays (e.g., COX-2 enzyme) and molecular docking simulations quantify these interactions .

Q. What mechanistic pathways govern the photodegradation of this azo compound in hair dye formulations?

Under UV exposure, the azo bond undergoes homolytic cleavage, generating aryl radicals. LC-MS/MS identifies degradation products like benzenesulphonamide and ethyl(2-hydroxyethyl)amine. Stabilizers like antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., benzophenone-4) mitigate this degradation .

Q. How can computational modeling predict the compound’s reactivity in Schiff base formation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the sulfonamide nitrogen, predicting nucleophilic reactivity. Experimental validation via reaction with aldehydes (e.g., benzaldehyde) confirms Schiff base formation, analyzed by FT-IR (C=N stretch ~1600 cm⁻¹) .

Q. Are there contradictions in reported biological activities of structurally similar azo-sulphonamides?

Discrepancies arise in antimicrobial efficacy studies: some reports show Gram-positive selectivity (MIC ~2 µg/mL), while others note inactivity due to efflux pump resistance. Comparative studies using isogenic bacterial strains (e.g., E. coli ΔacrB) clarify structure-activity relationships .

Q. What experimental designs optimize the compound’s dyeing efficiency on keratin substrates?

In vitro hair dyeing assays (e.g., bleached hair tresses) assess colorfastness via CIELab colorimetry. Pre-treatment with metal ions (e.g., Fe²⁺) enhances dye uptake by coordinating with the azo group, while oxidative conditions (H₂O₂) improve permanence .

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